Ruboxistaurin

Vue d'ensemble

Description

Ruboxistaurin (LY333531) is an orally active, selective inhibitor of protein kinase C-beta (PKC-β), a serine/threonine kinase implicated in hyperglycemia-induced microvascular complications such as diabetic retinopathy, neuropathy, and nephropathy . By targeting PKC-β, this compound modulates downstream pathways, including autophagy and GSK3β inhibition, which are critical in diabetic pathophysiology . Preclinical studies demonstrate its efficacy in reducing albuminuria, glomerular hyperfiltration, and retinal hemodynamic abnormalities .

Méthodes De Préparation

La synthèse du ruboxistaurine implique plusieurs étapes :

Préparation du L-2-désoxyribose 1-cyano-3,4-dibenzoate : Cette étape est suivie d'une déprotection pour obtenir le 1-cyano L-2-désoxyribose.

Clivage oxydatif : L'étape suivante implique un clivage oxydatif pour produire le (S)-4-hydroxy-2-(2-hydroxy-éthoxy)-butyronitrile.

Transformation en ester d'acide méthanesulfonique : Cet intermédiaire est ensuite transformé en (S)-3-cyano-3-(2-méthanesulfonyloxyethoxy)-propyl ester.

Couplage avec 1-substitué-3,4-bis(3-indolyl)maléimide : Cette étape conduit à la formation de 9H,18H-5,21:12,17-diméthenodibenzo[e,k]pyrrolo[3,4-h][1,4,13]oxadiazacyclohexadécine-18,20(19H)-dione, 6,7,10,11-tétrahydro-19-substitué-9(S)-cyano.

Méthylation et déprotection : Les étapes finales impliquent la méthylation du groupe amino et la déprotection pour former le ruboxistaurine.

Analyse Des Réactions Chimiques

Le ruboxistaurine subit diverses réactions chimiques, notamment :

Oxydation : Le ruboxistaurine peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le ruboxistaurine peut participer à des réactions de substitution, en particulier en ce qui concerne ses groupes fonctionnels.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium.

Applications de la recherche scientifique

Médecine : Il a été étudié pour le traitement de la rétinopathie diabétique, de la neuropathie périphérique diabétique et de la néphropathie diabétique. .

Mécanisme d'action

Le ruboxistaurine exerce ses effets en inhibant la protéine kinase C-bêta. Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose. En inhibant la protéine kinase C-bêta, le ruboxistaurine peut moduler ces processus et potentiellement soulager des affections comme la rétinopathie diabétique. L'inhibition est obtenue par inhibition compétitive dépendante de l'ATP, où le ruboxistaurine entre en compétition avec l'ATP pour se lier à l'enzyme .

Applications De Recherche Scientifique

Diabetic Retinopathy

Diabetic retinopathy is a significant complication of diabetes characterized by damage to the retinal blood vessels. Ruboxistaurin has been investigated as a treatment option for both non-proliferative and proliferative stages of DR.

- Phase III Trials : In a notable study (PKC-DRS2), this compound was evaluated over three years in patients with moderate to severe DR. The results indicated that patients receiving this compound had a significantly reduced risk of sustained vision loss compared to those on placebo, highlighting its potential as a protective agent against vision deterioration .

- Mechanism of Action : By inhibiting PKCβ, this compound may reduce vascular leakage and neovascularization, which are critical in the progression of DR . This inhibition helps maintain the integrity of the blood-retinal barrier.

Diabetic Macular Edema

Diabetic macular edema is a condition where fluid accumulates in the macula, leading to vision impairment. This compound's effects on DME have also been extensively studied.

- Efficacy Studies : In trials involving 686 patients with DME, this compound demonstrated a reduction in the progression of DME when compared to placebo. Specifically, at a dosage of 32 mg/day, patients showed fewer instances of progression to sight-threatening DME .

- Safety Profile : The drug was generally well-tolerated among participants, with adverse events being comparable to placebo groups .

Case Study 1: Efficacy in Diabetic Retinopathy

A multicenter study involving 685 patients assessed the long-term effects of this compound on DR. The findings revealed that patients treated with this compound experienced less progression of DR compared to those receiving placebo. This study underscored the importance of early intervention in preventing vision loss in diabetic patients .

Case Study 2: Impact on Diabetic Macular Edema

In another trial focused on DME, this compound was administered to patients over a period of 30 months. Results indicated that while the primary endpoint was not statistically significant, secondary analyses suggested that this compound effectively delayed progression to sight-threatening stages of DME . This reinforces its potential utility as a therapeutic agent in managing diabetic complications.

Comparative Data Table

| Application | Study Type | Population | Key Findings |

|---|---|---|---|

| Diabetic Retinopathy | Phase III Trial | 685 patients | Reduced risk of sustained vision loss with this compound |

| Diabetic Macular Edema | Multicenter Study | 686 patients | Delayed progression to sight-threatening DME |

| General Safety Profile | Combined Analysis | Various trials | Adverse events similar to placebo; generally well-tolerated |

Mécanisme D'action

Ruboxistaurin exerts its effects by inhibiting protein kinase C-beta. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C-beta, this compound can modulate these processes and potentially alleviate conditions like diabetic retinopathy. The inhibition is achieved through ATP-dependent competitive inhibition, where this compound competes with ATP for binding to the enzyme .

Comparaison Avec Des Composés Similaires

Pharmacological Targets and Selectivity

Below is a comparative analysis with structurally or functionally related compounds:

Mechanistic Insights from Molecular Studies

- This compound exhibits comparable binding free energy (-8491.5 kcal/mol) to GSK3β as the control compound PF-04802367 (-8681.3 kcal/mol), validating its dual-target efficacy .

- Maleimide Derivative 3 demonstrated superior binding affinity to PKC-β in silico but lacks clinical validation .

Research Findings and Implications

Advantages of this compound

- Dual Inhibition : Unique combination of PKC-β and GSK3β inhibition, addressing multiple pathways in diabetic complications .

- Clinical Endpoints : Secondary benefits in reducing macular edema progression (hazard ratio=0.66, p=0.02) .

Limitations and Competitor Potential

Activité Biologique

Ruboxistaurin is a selective inhibitor of protein kinase C beta (PKC-β) that has been primarily investigated for its potential therapeutic effects in diabetic complications, particularly diabetic retinopathy and nephropathy. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and underlying mechanisms.

This compound acts by selectively inhibiting PKC-β, which plays a crucial role in the pathophysiology of diabetic complications. By inhibiting this enzyme, this compound can potentially reduce hyperglycemia-induced vascular damage, thereby ameliorating conditions such as diabetic retinopathy and nephropathy. The compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4 into its active metabolite, N-desmethyl this compound, which retains similar potency .

Diabetic Nephropathy

A pivotal study assessed the effects of this compound on nephropathy in patients with type 2 diabetes. Over one year, participants receiving 32 mg/day showed a significant reduction in urinary albumin-to-creatinine ratio (ACR) by 24% compared to a nonsignificant reduction in the placebo group. The estimated glomerular filtration rate (eGFR) remained stable in the this compound group, while the placebo group experienced a significant decline .

Table 1: Changes in Urinary ACR and eGFR After One Year of Treatment

| Parameter | This compound Group (n=60) | Placebo Group (n=60) |

|---|---|---|

| Baseline ACR (mg/g) | 728 ± 424 | 800 ± 436 |

| Change in ACR (%) | -24 ± 9* | -9 ± 11 |

| Baseline eGFR (ml/min/1.73 m²) | 71 ± 26 | 69 ± 24 |

| Change in eGFR (%) | -2.5 ± 1.9 | -4.8 ± 1.8* |

*Significant at P < 0.05.

Diabetic Retinopathy

In another study focused on diabetic retinopathy, this compound was administered to patients with moderately severe to very severe nonproliferative diabetic retinopathy. Although the primary outcome of delaying progression to sight-threatening stages was not statistically significant, secondary analyses indicated that higher doses (32 mg/day) may reduce progression rates compared to placebo .

Table 2: Progression Rates in Diabetic Retinopathy Trials

| Treatment Group | Progression to Sight-Threatening DME (%) | P-value |

|---|---|---|

| This compound (32 mg/day) | 16% | 0.054 |

| Placebo | 23% |

Case Studies and Observations

Several case studies have highlighted the clinical relevance of this compound beyond nephropathy and retinopathy. In patients with diabetic peripheral neuropathy (DPN), this compound demonstrated improvements in skin microvascular blood flow and sensory symptoms over a six-month period .

Case Study Example:

A randomized controlled trial involving DPN patients receiving this compound reported improvements in quantitative sensory testing scores and overall quality of life metrics compared to those on placebo.

Safety and Tolerability

This compound has generally been well-tolerated across various studies. The most common adverse events reported include mild gastrointestinal disturbances and transient elevations in liver enzymes, which did not lead to discontinuation of therapy in most cases .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Ruboxistaurin’s PKC β isoform selectivity, and how can researchers validate this specificity in vitro?

this compound’s selectivity for PKC β isoforms (IC₅₀: 4.7 nM for β I, 5.9 nM for β II) should be validated using kinase activity assays with recombinant PKC isoforms. Competitive binding assays (e.g., ATP-binding site displacement) and structural analysis (e.g., molecular docking) can confirm isoform specificity. Include negative controls (e.g., PKC α, δ isoforms) and use siRNA knockdown of PKC β in cell-based models to confirm functional selectivity .

Q. How should researchers design dose-response studies to assess this compound’s efficacy in diabetic complications, while minimizing off-target effects?

Use a logarithmic concentration range (e.g., 1 nM–10 µM) in in vitro models (e.g., hyperglycemia-induced endothelial cells) to establish EC₅₀/IC₅₀ values. In vivo, employ diabetic rodent models (e.g., streptozotocin-induced) with longitudinal dosing (oral or intraperitoneal) and monitor biomarkers (e.g., vascular permeability, oxidative stress). Include control groups receiving PKC β agonists to isolate mechanism-specific effects .

Q. What biochemical assays are critical for confirming this compound’s mechanism of action in neurodevelopmental studies?

Quantify downstream PKC β targets (e.g., phosphorylation of NF-κB, VEGF) via Western blot or ELISA in neuronal cell lines or brain tissue. Pair with functional assays (e.g., neurite outgrowth in SH-SY5Y cells) and compare results to PKC β knockout models. Ensure assays include time-course analyses to capture dynamic signaling changes .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings between preclinical and clinical trial data on this compound’s efficacy in diabetic retinopathy?

Analyze discrepancies by evaluating:

- Model relevance : Compare preclinical models (e.g., rodent retinal vasculature) to human pathology (e.g., diabetic retinopathy staging).

- Dosing regimens : Assess species-specific pharmacokinetics (e.g., bioavailability, half-life) and adjust clinical dosing accordingly.

- Endpoint variability : Use multimodal endpoints (e.g., optical coherence tomography + serum biomarkers) to reduce bias .

Q. What statistical approaches are optimal for analyzing this compound’s long-term effects in combination therapies for diabetic neuropathy?

Employ mixed-effects models to account for inter-patient variability in randomized controlled trials. Use survival analysis (e.g., Cox proportional hazards) for time-to-event outcomes (e.g., neuropathy progression). For preclinical data, apply Bayesian hierarchical modeling to integrate heterogeneous datasets (e.g., electrophysiology + histopathology) .

Q. How should researchers address potential off-target effects of this compound in transcriptomic studies of neurodevelopmental pathways?

Conduct RNA-seq or single-cell sequencing in PKC β-deficient models (e.g., CRISPR-Cas9 knockout) treated with this compound. Compare differentially expressed genes to wild-type models to distinguish on-target vs. off-target effects. Validate findings with orthogonal methods (e.g., chromatin immunoprecipitation for PKC β-binding sites) .

Q. What strategies improve reproducibility of this compound’s pharmacokinetic data across species?

- Standardize sampling protocols : Consistent time points for plasma/tissue collection post-administration.

- Use isotope-labeled this compound (e.g., ¹⁴C) for mass spectrometry quantification.

- Report physiological variables (e.g., metabolic rate, renal function) that influence drug clearance in animal models .

Q. Methodological and Ethical Considerations

Q. How can researchers optimize the PICO framework to design clinical trials for this compound in rare neurodevelopmental disorders?

- Population : Define genetic or biomarker-based subgroups (e.g., ASD patients with PKC β pathway mutations).

- Intervention : Specify this compound dosing (e.g., 32 mg/day) and administration route.

- Comparison : Use placebo or standard care (e.g., behavioral therapy).

- Outcome : Include validated scales (e.g., ADOS-2) and exploratory biomarkers (e.g., EEG coherence) .

Q. What ethical considerations arise when using this compound in pediatric populations, and how can they be mitigated?

- Informed consent : Develop age-adaptive assent forms for minors.

- Safety monitoring : Implement frequent neurodevelopmental assessments and cardiac monitoring (PKC inhibitors may affect vascular tone).

- Data transparency : Pre-register trials (e.g., ClinicalTrials.gov ) and share adverse event data in real-time .

Q. Data Interpretation and Reporting

Q. How should researchers present contradictory in vitro vs. in vivo efficacy data for this compound in manuscripts?

- Dedicated discussion section : Contrast model limitations (e.g., 2D cell cultures vs. tissue complexity).

- Supplementary tables : Summarize dose-response curves and bioavailability metrics.

- Mechanistic hypotheses : Propose factors (e.g., tumor microenvironment in cancer models) that may explain disparities .

Q. What criteria define clinically meaningful endpoints for this compound trials in diabetic complications?

Use MCID (Minimal Clinically Important Difference) thresholds for primary endpoints (e.g., ≥1-step improvement on ETDRS retinopathy scale). For surrogate endpoints (e.g., VEGF levels), validate against long-term outcomes (e.g., vision loss) via meta-analysis .

Propriétés

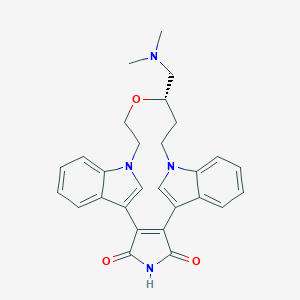

IUPAC Name |

(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBUQCWBWNUWSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168775 | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169939-94-0 | |

| Record name | Ruboxistaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169939-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruboxistaurin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruboxistaurin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11829 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruboxistaurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUBOXISTAURIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/721809WQCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.